molecular formula C7H3F2NO4 B2606955 2,6-Difluoro-4-nitrobenzoic acid CAS No. 196194-57-7

2,6-Difluoro-4-nitrobenzoic acid

Cat. No. B2606955
Key on ui cas rn: 196194-57-7
M. Wt: 203.101
InChI Key: VDDOEPCUFDOETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06184225B2

Procedure details

A mixture of 2,6-difluoro-4-nitrobenzoic acid (2.5 g, 12 mmol) and 10% palladium-on-charcoal catalyst (500 mg) in ethanol (I50 ml) was stirred under 1 atmosphere of hydrogen at ambient temperature for 3 hours. The catalyst was removed by filtration through diatomaceous earth, the filter pad washed with ethanol and the solvent removed by evaporation to give 4-amino-2,6-difluorobenzoic acid (3-8 g, 91%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([F:14])[C:3]=1[C:4]([OH:6])=[O:5].[H][H]>[Pd].C(O)C>[NH2:11][C:9]1[CH:8]=[C:7]([F:14])[C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[CH:10]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC(=C1)[N+](=O)[O-])F
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
the filter pad washed with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 (± 2.5) g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.